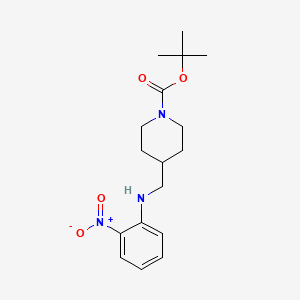

tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-[(2-nitroanilino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-8-13(9-11-19)12-18-14-6-4-5-7-15(14)20(22)23/h4-7,13,18H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFDSDCKGQMHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693170 | |

| Record name | tert-Butyl 4-[(2-nitroanilino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233953-16-6 | |

| Record name | tert-Butyl 4-[(2-nitroanilino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reductive Amination Route

A widely employed method involves reductive amination between tert-butyl 4-oxopiperidine-1-carboxylate and 2-nitroaniline. This one-pot reaction proceeds via imine formation followed by reduction:

Reaction Scheme:

Optimization Insights:

-

Solvent: Methanol or ethanol facilitates imine intermediate stability.

-

Reducing Agent: Sodium cyanoborohydride (NaBHCN) is preferred over NaBH due to selective reduction of imines without affecting nitro groups.

-

Yield: Typical yields range from 65–75%, with purity >90% after recrystallization from ethyl acetate/hexane.

Nucleophilic Substitution Approach

Alternative routes employ alkylation of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with 2-nitroaniline under basic conditions:

Reaction Conditions:

-

Base: Potassium carbonate (KCO) or cesium carbonate (CsCO) in polar aprotic solvents (e.g., DMF, acetonitrile).

-

Challenges: Limited nucleophilicity of 2-nitroaniline necessitates prolonged reaction times. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency.

Yield Data:

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| KCO | DMF | 24 | 58 |

| CsCO | Acetonitrile | 18 | 72 |

Purification and Characterization

Purification Methods:

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane (1:5) achieves >98% purity.

-

Recrystallization: Ethanol or methylcyclohexane yields crystalline product with minimal residual palladium.

Spectroscopic Data:

-

H NMR (CDCl): δ 1.50 (s, 9H, Boc), 2.87 (m, 4H, piperidine), 3.99 (m, 4H, N-CH), 6.75–7.00 (m, 4H, aromatic).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Reductive Amination | One-pot, minimal byproducts | Requires moisture-free conditions | 65–75 |

| Nucleophilic Substitution | Scalable, simple setup | Long reaction times | 58–72 |

| Hydrogenation (Intermediate) | High purity | Not directly applicable | 74–94 |

Industrial-Scale Considerations

For large-scale production (>1 kg), the reductive amination route is favored due to fewer purification steps. Critical factors include:

-

Cost Efficiency: NaBHCN, though expensive, minimizes side reactions compared to alternative reductants.

-

Safety: Nitro compounds require handling in explosion-proof reactors due to thermal instability.

Analyse Chemischer Reaktionen

tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced with other functional groups.

Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It can be used in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors or receptor modulators.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets through hydrogen bonding or electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate include:

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: An intermediate in the synthesis of fentanyl and related derivatives.

The uniqueness of tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate (commonly referred to as Boc-NPM-piperidine) is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate is , with a molecular weight of approximately 335.41 g/mol. The compound has a melting point ranging from 102 to 105 °C and is classified as an irritant .

Structural Features

The compound features:

- A tert-butyl group which enhances lipophilicity.

- A piperidine ring providing basic properties.

- A nitrophenyl amino substituent which may contribute to its biological activity.

Synthesis

The synthesis of Boc-NPM-piperidine involves multi-step organic reactions, typically including the formation of the piperidine ring followed by the introduction of the nitrophenyl amino group. This complexity underscores the challenges in producing this compound and its derivatives for research purposes.

Biological Activity

Preliminary studies suggest that tert-butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate exhibits several biological activities, particularly in pharmacology.

Pharmacological Properties

- Anti-inflammatory Activity : Initial findings indicate potential anti-inflammatory effects, although specific mechanisms remain under investigation. The compound's structure suggests it could interact with cyclooxygenase (COX) enzymes, similar to other nitrophenyl-substituted compounds .

- Binding Affinity : Interaction studies have shown that Boc-NPM-piperidine may exhibit binding affinity with various biological targets, which is crucial for understanding its pharmacodynamics and pharmacokinetics.

- Comparative Studies : When compared to structurally similar compounds, Boc-NPM-piperidine demonstrates unique interactions due to its nitrophenyl substitution, potentially enhancing its biological activity relative to other piperidine derivatives.

Case Study 1: Anti-inflammatory Evaluation

In a study evaluating anti-inflammatory properties, compounds structurally related to Boc-NPM-piperidine were assessed for their ability to inhibit COX-2 activity. The results indicated that derivatives with similar structural motifs showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted on various piperidine derivatives, including Boc-NPM-piperidine. The presence of electron-withdrawing groups like nitro significantly impacted the biological activity, suggesting that modifications in the substituents can lead to enhanced therapeutic effects .

Comparative Analysis with Similar Compounds

A comparison of Boc-NPM-piperidine with other piperidine-based compounds reveals distinct features that may influence their biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-(4-methyl-2-nitrophenylamino)piperidine-1-carboxylate | Similar piperidine structure | Contains a methyl group on the phenyl ring |

| N,N-Diethyl-piperidin-4-carboxamide | Piperidine core | Lacks nitro substituent, differing biological activity |

| 2-Amino-N-(piperidin-4-yl)benzamide | Aromatic amine and piperidine | Different functional groups leading to varied interactions |

This table highlights how variations in structure can lead to significant differences in biological activity.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves coupling a 2-nitrophenylamine derivative with a tert-butyl-protected piperidine scaffold. For analogous compounds, coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane have been used . Key parameters include:

- Temperature : Room temperature (20–25°C) to avoid side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) tracks progress .

Post-synthesis, recrystallization from ethanol or methanol improves purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR validate the tert-butyl group (δ ~1.4 ppm for H) and aromatic protons from the 2-nitrophenyl moiety (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated m/z for C₁₈H₂₆N₄O₄: 362.19) .

- Elemental Analysis : Matches theoretical C, H, N, O percentages within 0.3% deviation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential dust/aerosol formation .

- Storage : Keep in airtight containers at RT, away from oxidizing agents .

- Emergency Measures : Immediate rinsing with water for eye/skin exposure; avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for similar tert-butyl piperidine derivatives?

- Methodological Answer : Discrepancies often arise from:

- Reagent Purity : Use freshly distilled DCM or DMAP to minimize side reactions .

- Catalyst Loading : Optimize DMAP concentration (5–10 mol%) to balance reaction rate and by-product formation .

- Workup Variations : Compare extraction methods (e.g., aqueous washes vs. column chromatography) to isolate pure product .

Systematic DOE (Design of Experiments) testing variables (solvent, temperature, catalyst) can resolve inconsistencies .

Q. What strategies optimize the removal of the tert-butyl protecting group without degrading the 2-nitrophenyl moiety?

- Methodological Answer :

- Acidic Conditions : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 2–4 hours at 0°C to cleave the tert-butyl group while preserving the nitro group .

- Neutralization : Quench with cold NaHCO₃ to prevent nitro reduction .

- Monitoring : Track deprotection via H NMR (disappearance of tert-butyl signal at δ 1.4 ppm) .

Q. How does the 2-nitrophenyl group influence reactivity in nucleophilic substitution or redox reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : The nitro group meta-directs electrophilic substitution, enabling regioselective functionalization .

- Redox Sensitivity : Avoid strong reducing agents (e.g., LiAlH₄) to prevent nitro-to-amine conversion; use catalytic hydrogenation with Pd/C under controlled H₂ pressure for selective reductions .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess nitro group stability under storage conditions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.